molecular formula C8HF15O2 B138430 Perfluorooctanoic acid CAS No. 335-67-1

Perfluorooctanoic acid

Cat. No. B138430
CAS RN: 335-67-1
M. Wt: 414.07 g/mol
InChI Key: SNGREZUHAYWORS-UHFFFAOYSA-N
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Description

Perfluorooctanoic acid (PFOA), also known as C8, is a perfluorinated carboxylic acid. It is used worldwide as an industrial surfactant in chemical processes and as a material feedstock . PFOA is considered a surfactant due to its chemical structure, which consists of a perfluorinated, n-heptyl “tail group” and a carboxylate "head group" .


Synthesis Analysis

PFOA has been manufactured since the 1940s in industrial quantities . It serves as a surfactant in the emulsion polymerization of fluoropolymers and as a building block for the synthesis of perfluoroalkyl-substituted compounds, polymers, and polymeric materials .


Molecular Structure Analysis

The molecular formula of PFOA is C8HF15O2 . It consists of a perfluorinated, n-heptyl “tail group” and a carboxylate "head group" .


Chemical Reactions Analysis

PFOA is a bioaccumulative synthetic chemical containing strong C–F bonds . It can be adsorbed and degraded through electrochemical oxidation .


Physical And Chemical Properties Analysis

PFOA is a white solid with a density of 1.8 g/cm³ . It has a melting point of 40 to 50 °C and a boiling point of 189 to 192 °C . It is soluble in water and polar organic solvents .

Scientific Research Applications

Environmental Impact and Distribution

PFOA, as part of polyfluorinated compounds (PFCs), has garnered increasing interest due to its widespread presence in the environment and biota, including humans. These compounds are known for their toxicity and regular detection in animal and human blood worldwide. The persistence and distribution of PFOA in the environment, and the routes through which people become exposed, remain critical subjects of ongoing research. The enduring utility of PFOA in various applications presents a long-term challenge for scientists, industry leaders, and public health officials (Lindstrom, Strynar, & Libelo, 2011).

Toxicological and Health Impact Studies

Extensive studies have been conducted to understand the toxicological implications and health impacts of PFOA exposure. Research focusing on the internal exposure levels of PFOA in human populations has been crucial in understanding the potential health risks. This research includes measuring PFOA concentrations in human plasma and analyzing correlations with factors like age and gender (Fromme et al., 2007). Additionally, studies have examined the developmental toxicity of PFOA, especially its potential impacts on pregnancy and infant health, further contributing to risk assessment in human health (Lau, Butenhoff, & Rogers, 2004).

Environmental Remediation Techniques

Addressing the environmental impact of PFOA includes developing effective remediation techniques. Studies on decomposition methods such as ultraviolet light irradiation with modified titanium dioxide have shown promise in breaking down PFOA in water bodies, indicating potential strategies for mitigating its environmental presence (Chen et al., 2016).

Regulatory and Economic Considerations

The regulation and economic assessment of PFOA's impact is another area of significant research. This involves evaluating the economic costs of environmental and health impacts caused by PFOA and its salts, which is crucial for policy-making and regulatory decisions (Gabbert, 2018).

Safety And Hazards

PFOA is a strong acid, known carcinogen, and persistent organic pollutant . It has been linked to a number of health problems in humans, including high cholesterol, ulcerative colitis, thyroid disease, testicular cancer, kidney cancer, and pregnancy-induced hypertension .

Future Directions

There is a large-scale research effort by the US Environmental Protection Agency and other federal agencies underway for a better understanding of PFOA exposures . New understanding of PFOA could contribute to the development of safer next-generation chemicals for use in various products .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid
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InChI

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)
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InChI Key

SNGREZUHAYWORS-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
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Molecular Formula

C8HF15O2
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Related CAS

2395-00-8 (mono-potassium salt), 33496-48-9 (anhydride), 335-93-3 (mono-silver(1+) salt), 335-95-5 (mono-hydrochloride salt), 3825-26-1 (mono-ammonium salt), 68141-02-6 (chromium(3+) salt)
Record name Perfluorooctanoic acid
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DSSTOX Substance ID

DTXSID8031865
Record name Perfluorooctanoic acid
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Molecular Weight

414.07 g/mol
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Physical Description

White solid with pungent odor; [ICSC] White or cream crystalline solid; [MSDSonline], WHITE POWDER WITH PUNGENT ODOUR.
Record name Perfluorooctanoic acid
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Boiling Point

192 °C, 189 °C
Record name Perfluorooctanoic acid
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Solubility

When heated to decomposition it emits toxic vapors of F(-)., In water, 3300 mg/L at 25 °C, In water, 4340 mg/L at 24.1 °C, Solubility in water: none
Record name Perfluorooctanoic acid
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Density

1.792 g/mL at 20 °C, 1.79 g/cm³
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Vapor Pressure

0.15 [mmHg], 3.16X10-2 mm Hg at 25 °C, 0.37 ± 0.01 [log Psd at 298.15 K (Pa)]
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Mechanism of Action

Perfluorooctanoic acid (PFOA) has been shown to cause hepatotoxicity and other toxicological effects. Though PPARalpha activation by PFOA in the liver has been well accepted as an important mechanism of PFOA-induced hepatotoxicity, several pieces of evidence have shown that the hepatotoxic effects of PFOA may not be fully explained by PPARalpha activation. In this study, we observed autophagosome accumulation in mouse livers as well as HepG2 cells after PFOA exposure. Further in vitro study revealed that the accumulation of autophagosomes was not caused by autophagic flux stimulation. In addition, we observed that PFOA exposure affected the proteolytic activity of HepG2 cells while significant dysfunction of lysosomes was not detected. Quantitative proteomic analysis of crude lysosomal fractions from HepG2 cells treated with PFOA revealed that 54 differentially expressed proteins were related to autophagy or vesicular trafficking and fusion. The proteomic results were further validated in the cells in vitro and livers in vivo after PFOA exposure, which implied potential dysfunction at the late stage of autophagy. However, in HepG2 cells, it seemed that further inhibition of autophagy did not significantly alter the effects of PFOA on cell viability. Although these findings demonstrate that PFOA blocked autophagy and disturbed intracellular vesicle fusion in the liver, the changes in autophagy were observed only at high cytotoxic concentrations of PFOA, suggesting that autophagy may not be a primary target or mode of toxicity. Furthermore, since altered liver autophagy was not observed at concentrations of PFOA associated with human exposures, the relevance of these findings must be questioned., ...Hepatomegaly caused by perfluorooctanoic acid depends on corticosterone, the major glucocorticoid in rodents. Liver growth caused by perfluorooctanoic acid appears to be predominantly hypertrophic in nature, and DNA synthesis in response to perfluorooctanoic acid predominates in periportal regions of the liver lobule. Data also show that although induction of peroxisomal beta-oxidation by perfluorooctanoic acid is independent of adrenal hormones, induction of catalase is dependent on the presence of these hormones. This study supports the contention that induction of activities of various peroxisomal enzymes is controlled by different regulatory mechanisms., ...This study ...investigated the involvement of reactive oxygen species (ROS), mitochondria, and caspase-9 in PFOA-induced apoptosis. Treatment with 200 and 400 microM PFOA was found to cause a dramatic increase in the /HepG2/ cellular content of superoxide anions and hydrogen peroxide after 3 hr. Measurement of the mitochondrial transmembrane potential (Delta Psi(m)) after PFOA treatment showed a dissipation of Delta Psi(m) at 3 hr. Caspase-9 activation was seen at 5 hr after treatment with 200 microM PFOA. In order to evaluate the importance of these events in PFOA-induced apoptosis, cells were cotreated with PFOA and N-acetylcysteine (NAC), a precursor of glutathione, or Cyclosporin A (CsA), an inhibitor of mitochondrial permeability transition pore (MPT pore). NAC reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced ROS. In addition, CsA also reduced Delta Psi(m) dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced opening of the MPT pore. ..., To determine the role of PPAR alpha in mediating PFOA transcriptional events, we compared the transcript profiles of the livers of wild-type or PPAR alpha-null mice exposed to PFOA or the PPAR alpha agonist WY-14,643 (WY). After 7 days of exposure, 85% or 99.7% of the genes altered by PFOA or WY exposure, respectively were dependent on PPAR alpha. The PPAR alpha-independent genes regulated by PFOA included those involved in lipid homeostasis and xenobiotic metabolism. Many of the lipid homeostasis genes including acyl-CoA oxidase (Acox1) were also regulated by WY in a PPAR alpha-dependent manner. The increased expression of these genes in PPAR alpha-null mice may be partly due to increases in PPAR gamma expression upon PFOA exposure. Many of the identified xenobiotic metabolism genes are known to be under control of the nuclear receptor CAR (constitutive activated/androstane receptor) and the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). There was excellent correlation between the transcript profile of PPAR alpha-independent PFOA genes and those of activators of CAR including phenobarbital and 1,4-bis[2-(3,5-dichloropyridyloxy)] benzene (TCPOBOP) but not those regulated by the Nrf2 activator, dithiol-3-thione. ..., For more Mechanism of Action (Complete) data for Perfluorooctanoic acid (12 total), please visit the HSDB record page.
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Product Name

Perfluorooctanoic acid

Color/Form

White to off-white powder

CAS RN

335-67-1
Record name Perfluorooctanoic acid
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Melting Point

54.3 °C, 52-54 °C
Record name Perfluorooctanoic acid
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Synthesis routes and methods I

Procedure details

A 500 ml PFA vessel equipped with a stirrer was used. Water (250 g, 13.9 mol) was temperature conditioned to 15° C. within the vessel, following which C7F15COF (125 g, 0.3 mol) having a purity of 99.9 wt % was added dropwise under stirring. The resulting mixture was a solid-liquid dispersed system composed of an aqueous phase containing the hydrogen fluoride that formed in hydrolysis, and a solid phase of the C7F15COOH that formed in hydrolysis.
Name
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 250 ml PFA vessel equipped with a stirrer was used. Water (100 g, 5.6 mol) was temperature conditioned to 60° C. within the vessel, following which C7F15COF (50 g, 0.120 mol; prepared by the method described in JP-A 8-231462) having a purity of 99.9 wt % was added dropwise under stirring in an attempt to form C7F15COOH by a hydrolysis reaction. However, a gel formed, which made stirring impossible.
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorooctanoic acid
Reactant of Route 2
Perfluorooctanoic acid
Reactant of Route 3
Perfluorooctanoic acid
Reactant of Route 4
Perfluorooctanoic acid
Reactant of Route 5
Perfluorooctanoic acid
Reactant of Route 6
Perfluorooctanoic acid

Citations

For This Compound
33,200
Citations
SS White, SE Fenton, EP Hines - The Journal of steroid biochemistry and …, 2011 - Elsevier
… Perfluorooctanoic acid (PFOA; sometimes referred to as its ammonia salt, ammonium perfluorooctanoate, APFO, PFO or C8) is a well-studied and environmentally ubiquitous PFAA. …
Number of citations: 311 www.sciencedirect.com
K Steenland, T Fletcher, DA Savitz - Environmental health …, 2010 - ehp.niehs.nih.gov
… Perfluorooctanoic acid (PFOA) does not occur naturally but is present in the serum of most residents of industrialized countries (US median, 4 ng/mL). Drinking water is the primary route …
Number of citations: 659 ehp.niehs.nih.gov
GB Post, PD Cohn, KR Cooper - Environmental research, 2012 - Elsevier
Perfluorooctanoic acid (PFOA) is an anthropogenic contaminant that differs in several ways from most other well-studied organic chemicals found in drinking water. PFOA is extremely …
Number of citations: 616 www.sciencedirect.com
JSC Liou, B Szostek, CM DeRito, EL Madsen - Chemosphere, 2010 - Elsevier
Perfluorooctanoic acid (PFOA) is an industrial chemical that has become disseminated globally in aquatic and terrestrial habitats, humans, and wildlife. Understanding PFOA’s …
Number of citations: 179 www.sciencedirect.com
N Kudo, Y Kawashima - The Journal of toxicological sciences, 2003 - jstage.jst.go.jp
Perfluorooctanoic acid (PFOA) is an octanoic acid derivative to which all aliphatic hydrocarbons are substituted by fluorine. PFOA and its salts are commercially used in various …
Number of citations: 436 www.jstage.jst.go.jp
C Lau, JR Thibodeaux, RG Hanson… - Toxicological …, 2006 - academic.oup.com
Perfluorooctanoic acid (PFOA), a member of the perfluoroalkyl acids that have wide commercial applications, has recently been detected in humans and wildlife. The current study …
Number of citations: 586 academic.oup.com
A Shankar, J Xiao, A Ducatman - Archives of Internal Medicine, 2012 - jamanetwork.com
… cytotoxic and mutagenic potential of perfluorooctanoic acid. … Human exposure to perfluorooctanoic acid (PFOA) and other … Perfluorooctanoic acid has been widely used in the …
Number of citations: 112 jamanetwork.com
X Han, TA Snow, RA Kemper… - Chemical research in …, 2003 - ACS Publications
Perfluorooctanoic acid (PFOA) is a commercially important organic fluorochemical and is considered to have a long half-life in human blood. In this paper, PFOA binding to rat and …
Number of citations: 440 pubs.acs.org
FD Gilliland, JS Mandel - Journal of Occupational Medicine, 1993 - JSTOR
Perfluorooctanoic acid (PFOA) has been found at low levels (10 to 100 parts per billion) in sera of the general population and at higher levels in occupationally exposed workers. …
Number of citations: 206 www.jstor.org
DA Savitz, CR Stein, SM Bartell, B Elston… - Epidemiology …, 2012 - ncbi.nlm.nih.gov
… We assessed the association between perfluorooctanoic acid (PFOA) and pregnancy outcome in an area with elevated exposure to PFOA from drinking water contaminated by chemical …
Number of citations: 159 www.ncbi.nlm.nih.gov

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